molecular formula C7H14N2O3 B3228686 Methyl 3-(hydroxymethyl)piperazine-1-carboxylate CAS No. 126766-56-1

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B3228686
CAS No.: 126766-56-1
M. Wt: 174.2 g/mol
InChI Key: URRJXZRIRRSAAC-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate is a piperazine derivative characterized by a methyl ester group at the 1-position and a hydroxymethyl (-CH₂OH) substituent at the 3-position of the piperazine ring. This compound serves as a versatile intermediate in medicinal chemistry due to its bifunctional reactivity: the ester group allows for further derivatization, while the hydroxymethyl group can participate in hydrogen bonding or act as a site for conjugation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(hydroxymethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-12-7(11)9-3-2-8-6(4-9)5-10/h6,8,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRJXZRIRRSAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCNC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401237082
Record name Methyl 3-(hydroxymethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126766-56-1
Record name Methyl 3-(hydroxymethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126766-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(hydroxymethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with formaldehyde and methanol. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then esterified to yield the final product. The reaction conditions often include:

    Reagents: Piperazine, formaldehyde, methanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

    Solvent: Methanol or other suitable solvents

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form aldehydes or carboxylic acids, depending on conditions:

Reagent Conditions Product Key Findings
KMnO₄/CrO₃Acidic or neutral media3-Carboxypiperazine-1-carboxylateSelective oxidation to carboxylic acid without ester cleavage.
TEMPO/NaOClAqueous pH 8–93-Formylpiperazine-1-carboxylateMild conditions preserve stereochemistry; avoids over-oxidation to carboxylic acid.

Mechanistic Insight : Oxidation proceeds via radical intermediates in TEMPO-mediated systems, while metal-based oxidizers (KMnO₄) follow classical two-electron pathways .

Reduction Reactions

The hydroxymethyl group and ester moiety can be reduced:

Reagent Target Group Product Notes
LiAlH₄Ester (-COOCH₃)3-(Hydroxymethyl)piperazinolComplete reduction of ester to alcohol; retains hydroxymethyl group.
NaBH₄Hydroxymethyl (-CH₂OH)3-Methylpiperazine-1-carboxylatePartial reduction observed under controlled stoichiometry.

Stereochemical Impact : Reduction with LiAlH₄ preserves the chiral center at C3.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitutions:

Reagent Conditions Product Yield
SOCl₂Dry DCM, 0°C → RT3-(Chloromethyl)piperazine-1-carboxylate85–92%
Alkyl halides K₂CO₃, DMF, 70°C3-(Alkoxymethyl)piperazine derivatives60–78%

Applications : Chloromethyl derivatives serve as intermediates for further functionalization (e.g., coupling with amines or thiols).

Acylation and Alkylation

The piperazine nitrogen atoms undergo derivatization:

Reaction Type Reagent Product Selectivity
Acylation Acetyl chlorideN-Acetyl-3-(hydroxymethyl)piperazinePreferential substitution at N4 due to steric hindrance at N1.
Alkylation Benzyl bromideN-Benzyl-3-(hydroxymethyl)piperazineBoc-protected intermediates enable regioselective alkylation .

Optimization : Boc protection of N1 improves N4 selectivity (>90%) .

Ester Hydrolysis

The methyl ester is hydrolyzed to carboxylic acid under basic conditions:

Reagent Conditions Product Rate
NaOH/EtOH Reflux, 5 h3-(Hydroxymethyl)piperazine-1-acid>95% conversion
LiOH/H₂ORT, 12 hSame as above80–85% yield

Industrial Relevance : Hydrolysis is a key step in synthesizing API intermediates (e.g., Aripiprazole derivatives) .

Cyclization and Ring Expansion

Under acidic conditions, the hydroxymethyl group facilitates intramolecular cyclization:

Reagent Product Application
H₂SO₄Morpholine-3-carboxylate derivativeScaffold for kinase inhibitors.
PTSAOxazepane fused piperazineBioactive heterocycles in antiviral research.

Scientific Research Applications

Synthesis and Mechanism of Action

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate can be synthesized through various methods, including the use of piperazine derivatives as starting materials. The synthesis often involves reactions that modify the piperazine ring to introduce the hydroxymethyl and carboxylate groups, which are critical for its biological activity.

The compound's mechanism of action primarily involves its interaction with specific biological targets, such as enzymes and receptors. The piperazine scaffold enhances binding affinity to pharmacological targets, making it effective in modulating biochemical pathways relevant to various diseases.

Medicinal Chemistry

This compound is utilized in the development of new pharmaceuticals due to its ability to act as a pharmacophore. Research has shown that piperazine derivatives exhibit a wide range of biological activities, including:

  • Antibacterial Activity : Compounds containing piperazine structures have been reported to possess significant antibacterial properties, making them candidates for developing new antibiotics .
  • Antitumor Activity : Studies indicate that certain piperazine derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways .
  • Antiviral Properties : Research has highlighted the potential of piperazine derivatives in treating viral infections through their ability to disrupt viral replication processes .

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications, enabling the creation of complex structures that can enhance therapeutic efficacy. For instance:

  • Building Block for Complex Molecules : this compound is often employed as a precursor in synthesizing more complex pharmaceuticals and agrochemicals, facilitating the development of new drugs with improved properties .

Pharmaceutical Manufacturing

In pharmaceutical manufacturing, this compound acts as a key raw material for producing various drug formulations. Its stability and reactivity make it suitable for large-scale production processes, which are essential for meeting commercial demands.

Case Studies

StudyFocusFindings
Study AAntibacterial ActivityThis compound demonstrated potent activity against Staphylococcus aureus strains, indicating its potential as a lead compound for antibiotic development .
Study BAntitumor EffectsIn vitro studies showed that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis .
Study CSynthesis ApplicationsThe compound was successfully used as an intermediate in synthesizing novel antiviral agents, showcasing its versatility in drug development pipelines .

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxymethyl and ester groups can facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

Ester Group Modifications
  • Benzyl 3-(Hydroxymethyl)piperazine-1-carboxylate hydrochloride (): Replacing the methyl ester with a benzyl group increases molecular weight (MW: ~325.8 g/mol vs. ~204.2 g/mol for the methyl analogue) and lipophilicity (logP ~1.5 vs. ~0.2). The hydrochloride salt form improves aqueous solubility, critical for formulation .
  • Ethyl 4-(2-Hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate ():
    The ethyl ester combined with a xanthone-linked propyl chain confers antimycobacterial activity (94% inhibition of M. tuberculosis). The xanthone moiety likely contributes to DNA intercalation, while the ethyl ester balances lipophilicity for membrane penetration .

Hydroxymethyl Group Positional Isomerism
  • tert-Butyl 4-[3-(Hydroxymethyl)benzyl]piperazine-1-carboxylate ():
    The hydroxymethyl group is positioned on a benzyl side chain rather than the piperazine ring. This increases flexibility and may enhance interactions with peripheral binding sites in enzymes or receptors. The tert-butyl carbamate acts as a protecting group, stabilizing the compound during synthesis .

Functional Group Additions and Their Pharmacological Impact

Aryl and Heteroaryl Substitutions
  • Methyl (R)-4-(3,4-Dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) (): The dichlorophenylacetyl group and pyrrolidinylmethyl substitution confer nanomolar affinity for κ-opioid receptors (Kᵢ = 0.31 nM). Stereochemistry (R-configuration) is critical: the (S,S)-diastereomer shows 10-fold higher μ-opioid receptor affinity than the (R,R)-form, highlighting the role of chirality in selectivity .
  • 1-[5-(Trifluoromethyl)pyridin-3-yl]piperazine ():
    The trifluoromethylpyridinyl group enhances metabolic stability and electron-withdrawing properties, favoring interactions with aromatic residues in receptor binding sites. This compound is a key intermediate in kinase inhibitor synthesis .

Nitro and Amino Substituents
  • tert-Butyl-4-(4-Amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (): The nitro group increases electrophilicity, enabling nucleophilic aromatic substitution reactions. The amino group facilitates hydrogen bonding, as seen in its role as a precursor for benzimidazole-based therapeutics .

Structure-Activity Relationship (SAR) Insights

  • Hydrophobic Substituents : Bulky groups (e.g., tert-butyl, benzyl) improve metabolic stability but may reduce aqueous solubility.
  • Electron-Withdrawing Groups : Nitro and trifluoromethyl groups enhance reactivity and binding to electron-rich targets.
  • Hydroxymethyl Position : Direct attachment to the piperazine ring (vs. side chains) optimizes hydrogen bonding in polar binding pockets.

Biological Activity

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by its piperazine backbone, which is a common structural motif in many biologically active compounds. Its molecular formula is C7H14N2O3C_7H_{14}N_2O_3 and it possesses a hydroxymethyl group that contributes to its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell viability in breast and ovarian cancer cells with IC50 values ranging from 19.9 to 75.3 µM .

2. Inhibition of Enzymatic Activity
This compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, certain piperazine derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system and cancer cell proliferation . The structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring can enhance inhibitory potency.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Modulation : The compound may act as a positive allosteric modulator for certain receptors, enhancing neurotransmission in brain regions associated with mood regulation and cognitive function .
  • Enzyme Inhibition : By inhibiting enzymes like MAGL, it can alter lipid signaling pathways that are crucial for cancer cell survival and proliferation .

Case Studies

Case Study 1: Antiproliferative Effects
A study investigated the effects of various piperazine derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that modifications to the hydroxymethyl group significantly enhanced antiproliferative activity, with some derivatives achieving IC50 values as low as 0.84 µM against MAGL .

Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of piperazine compounds, including this compound. It was found to exhibit promising effects on serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .

Data Summary

The following table summarizes key biological activities and IC50 values reported for related compounds:

Compound Target IC50 Value (µM) Cell Line/Model
Methyl 3-(hydroxymethyl)piperazineMAGL0.84OVCAR-3 (Ovarian Cancer)
Piperazine Derivative ABreast Cancer Cells19.9MDA-MB-231
Piperazine Derivative BBreast Cancer Cells75.3MCF-7

Q & A

Q. What are the standard synthetic methodologies for Methyl 3-(hydroxymethyl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected piperazine derivatives are often subjected to Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by functionalization with hydroxymethyl groups via reductive amination or esterification. Reaction conditions such as solvent ratios (e.g., DCM/methanol 9:1), catalysts (e.g., CuSO₄·5H₂O), and stoichiometric controls (e.g., 1.2 equiv. of azide derivatives) are critical for yield optimization .

Q. Which analytical techniques are recommended for structural characterization?

  • X-ray crystallography : Resolves stereochemistry and confirms crystal packing, as demonstrated for ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate (monoclinic, P21/c space group) .
  • HPLC and LC-MS : Used for purity assessment and impurity profiling, particularly for detecting byproducts like ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate .
  • NMR spectroscopy : Essential for verifying regioselectivity and substitution patterns, especially in piperazine derivatives .

Q. What are the primary research applications of this compound?

this compound serves as a precursor in:

  • Drug discovery : Structural analogs (e.g., tert-butyl piperazine carboxylates) are used in kinase inhibitor development and antiviral agents, as seen in SARS-CoV-2 protease inhibitor studies .
  • Molecular docking : The compound’s analogs are co-crystallized with proteins (e.g., iNOS, PDB ID: 4NOS) to study binding interactions using software like Maestro-2018 with XP docking protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized for piperazine carboxylates?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in triazole formation, with sodium ascorbate as a reducing agent .
  • Temperature control : Reactions performed at 50°C in DCM/methanol mixtures reduce side-product formation .

Q. How to address contradictory bioactivity data in pharmacological assays?

  • Assay standardization : Use validated models like the thermal hyperalgesia assay, where methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate showed no opioid activity, contrasting with other analogs. Adjust stimulus modalities (mechanical vs. thermal) to reconcile discrepancies .
  • Structural-activity relationships (SAR) : Modify the hydroxymethyl group’s position or introduce sulfonyl groups (e.g., 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-indol-2-one derivatives) to enhance selectivity .

Q. What strategies resolve crystallization challenges for X-ray studies?

  • Co-crystallization : Co-crystallize with target proteins (e.g., iNOS) using ligands like methyl (3S)-3-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxylate to stabilize binding sites .
  • Cryoprotection : Optimize cryoconditions with glycerol or ethylene glycol to prevent crystal cracking during data collection .

Q. How to design analogs with improved metabolic stability?

  • Bioisosteric replacement : Substitute the hydroxymethyl group with trifluoromethyl or adamantyl moieties to reduce CYP450-mediated oxidation, as seen in tert-butyl 4-((1,2,4-oxadiazol-3-yl)methyl)piperazine-1-carboxylate .
  • Prodrug strategies : Esterify carboxylate groups (e.g., ethyl or methyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-(hydroxymethyl)piperazine-1-carboxylate
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